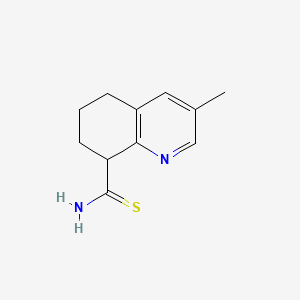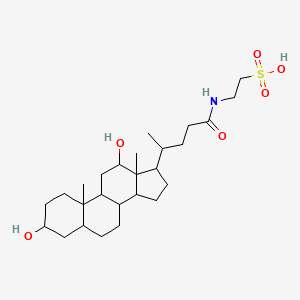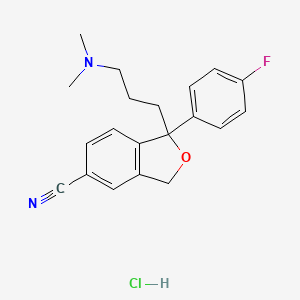
Tiquinamide
Vue d'ensemble
Description
Tiquinamide, known by its IUPAC name 3-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide, is a compound that acts as a gastric acid synthesis inhibitor . It has been studied for its potential to reduce gastric acid secretion, making it a candidate for treating conditions related to excessive stomach acid production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tiquinamide can be synthesized through a multi-step process involving the following key steps:
Formation of the tetrahydroquinoline ring: This is typically achieved through a cyclization reaction involving aniline derivatives and appropriate reagents.
Introduction of the carbothioamide group: This step involves the reaction of the tetrahydroquinoline intermediate with thiocarbonyl reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:
Selection of catalysts: To enhance reaction rates and selectivity.
Optimization of reaction conditions: Such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Tiquinamide undergoes several types of chemical reactions, including:
Oxidation: Where it can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups.
Substitution: Various substitution reactions can occur on the tetrahydroquinoline ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents: Like lithium aluminum hydride for reduction reactions.
Substitution reagents: Including halogens or other electrophiles for substitution reactions.
Major Products Formed
Oxidation products: Sulfoxides and sulfones.
Reduction products: Amines or other reduced derivatives.
Substitution products: Halogenated or other substituted tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
Tiquinamide has been explored for various scientific research applications:
Chemistry: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigating its effects on gastric acid secretion and potential therapeutic applications.
Mécanisme D'action
Tiquinamide exerts its effects by inhibiting the synthesis of gastric acid. It targets specific pathways involved in acid secretion, including:
Histamine receptors: Blocking the action of histamine, which is a primary stimulant of gastric acid secretion.
Proton pumps: Inhibiting the proton pumps in the stomach lining that are responsible for acid production.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cimetidine: Another gastric acid inhibitor that works by blocking histamine receptors.
Ranitidine: Similar to cimetidine but with a different chemical structure and potency.
Omeprazole: A proton pump inhibitor that directly inhibits the proton pumps in the stomach lining.
Uniqueness of Tiquinamide
This compound is unique in its specific chemical structure, which allows it to inhibit gastric acid synthesis through a different mechanism compared to other inhibitors. Its tetrahydroquinoline ring and carbothioamide group contribute to its distinct pharmacological profile .
Propriétés
Numéro CAS |
53400-67-2 |
|---|---|
Formule moléculaire |
C11H14N2S |
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
3-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide |
InChI |
InChI=1S/C11H14N2S/c1-7-5-8-3-2-4-9(11(12)14)10(8)13-6-7/h5-6,9H,2-4H2,1H3,(H2,12,14) |
Clé InChI |
AIMIAJHGOMWBQG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(CCC2)C(=S)N)N=C1 |
SMILES canonique |
CC1=CC2=C(C(CCC2)C(=S)N)N=C1 |
Synonymes |
3-methyl-5,6,7,8-tetrahydroquinoline-8-thiocarboxamide tiquinamide tiquinamide monohydrochloride tiquinamide oxalate tiquinamide tartrate (1:1) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-chloro-3-methyl-11-[1-(4-pyridylacetyl)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B1228338.png)
![3-Chloro-N-[4-chloro-2-[[(5-chloro-2-pyridinyl)amino]carbonyl]-6-methoxyphenyl]-4-[[(4,5-dihydro-2-oxazolyl)methylamino]methyl]-2-thiophenecarboxamide](/img/structure/B1228339.png)
![7-(5-Bromo-2-fluorophenyl)-5-(4-bromophenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1228341.png)
![4-[(3-Chlorophenyl)-oxomethyl]-1-methyl-2-pyrrolecarboxaldehyde oxime](/img/structure/B1228342.png)

![N-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]-4-nitroaniline](/img/structure/B1228344.png)
![N-[1-[(cyclohexylamino)-oxomethyl]cyclohexyl]-N-(2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B1228345.png)
![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-[3-(1-imidazolyl)propyl]benzamide](/img/structure/B1228346.png)
![N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]-4-methylbenzamide](/img/structure/B1228351.png)
![[2-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 6-hydroxy-2-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B1228353.png)
![3-(4-ethoxyphenyl)-N-[(1-methyl-4-piperidinylidene)amino]-1H-pyrazole-5-carboxamide](/img/structure/B1228354.png)
![3-(3,4-dihydro-2H-quinolin-1-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1228358.png)

![(R)-alpha-(2-Piperidinyl)-2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-4-pyridinemethanol](/img/structure/B1228360.png)